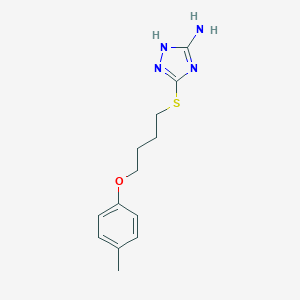
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as TBT or TBTAA, and it has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of TBTAA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. TBTAA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
TBTAA has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. TBTAA has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, TBTAA has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
TBTAA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, TBTAA also has some limitations. It is toxic at high concentrations and may have off-target effects. Additionally, TBTAA is not very water-soluble, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TBTAA. One potential direction is the development of novel drugs based on the structure of TBTAA. Another direction is the study of the mechanism of action of TBTAA, which may lead to the development of more potent and selective inhibitors of specific enzymes. Additionally, the study of the toxicity and pharmacokinetics of TBTAA may lead to a better understanding of its potential clinical applications.
Conclusion:
In conclusion, 5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. TBTAA has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, it also has some limitations, including its toxicity at high concentrations and limited water solubility. The study of TBTAA has several future directions, including the development of novel drugs and the study of its mechanism of action.
Synthesemethoden
The synthesis of TBTAA involves the reaction of 4-(p-tolyloxy)butyl chloride with thiosemicarbazide under basic conditions. The resulting product is then treated with sodium azide to yield the triazole ring. The final step involves reduction of the nitro group to an amine using hydrogen gas and palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
TBTAA has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. TBTAA has been used in the development of novel drugs for the treatment of various diseases, including cancer and infectious diseases.
Eigenschaften
Produktname |
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine |
|---|---|
Molekularformel |
C13H18N4OS |
Molekulargewicht |
278.38 g/mol |
IUPAC-Name |
3-[4-(4-methylphenoxy)butylsulfanyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H18N4OS/c1-10-4-6-11(7-5-10)18-8-2-3-9-19-13-15-12(14)16-17-13/h4-7H,2-3,8-9H2,1H3,(H3,14,15,16,17) |
InChI-Schlüssel |
NQJPFAJSYDNFPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCSC2=NNC(=N2)N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCCCSC2=NNC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)


![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)

![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)